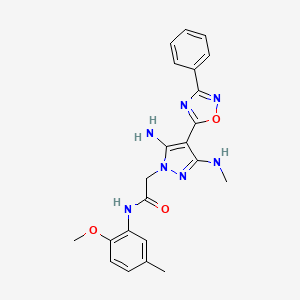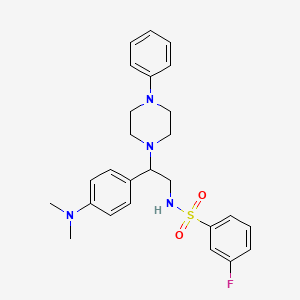
4-Hydroxy-2-methoxybenzonitrile
Descripción general
Descripción
4-Hydroxy-2-methoxybenzonitrile is a chemical compound with the linear formula C8H7NO2 . It has a molecular weight of 149.15 . It is a white solid and is also known by the name ‘vanillin nitrile’ due to its similarity in structure with vanillin.
Molecular Structure Analysis
The molecular structure of 4-Hydroxy-2-methoxybenzonitrile is represented by the InChI code: 1S/C8H7NO2/c1-11-8-4-7(10)3-2-6(8)5-9/h2-4,10H,1H3 . This indicates that the compound contains 8 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms.Physical And Chemical Properties Analysis
4-Hydroxy-2-methoxybenzonitrile is a white solid with a melting point of 156-157 degrees Celsius .Aplicaciones Científicas De Investigación
Organic Synthesis
4-Hydroxy-2-methoxybenzonitrile: serves as a versatile building block in organic synthesis. Its structure is amenable to further chemical modifications, making it a valuable precursor for synthesizing a variety of complex organic molecules. For instance, its nitrile group can undergo hydrolysis to form corresponding carboxylic acids, which can then be used to create a wide range of esters and amides .
Pharmaceutical Research
In pharmaceutical research, 4-Hydroxy-2-methoxybenzonitrile is explored for its potential to act as an intermediate in the synthesis of drug molecules. Its hydroxy and methoxy groups are particularly useful for creating pharmacophores, which are parts of a molecule responsible for its biological activity .
Material Science
This compound’s unique chemical properties make it a candidate for developing new materials with specific desired properties. For example, it could be used in the creation of novel polymers or coatings that require a balance of hydrophilic and hydrophobic characteristics .
Agrochemical Development
The nitrile functionality of 4-Hydroxy-2-methoxybenzonitrile is of interest in the development of agrochemicals. It can be used to synthesize herbicides and pesticides, where the presence of the hydroxy group may enhance the binding affinity to biological targets .
Dye and Pigment Industry
Due to its aromatic structure and the presence of functional groups that can participate in conjugation, 4-Hydroxy-2-methoxybenzonitrile is a potential precursor for the synthesis of dyes and pigments. These compounds can absorb and emit light at specific wavelengths, making them useful in various applications, including textiles and inks .
Analytical Chemistry
In analytical chemistry, 4-Hydroxy-2-methoxybenzonitrile could be used as a standard or reagent in chromatographic methods or spectroscopy. Its well-defined structure and properties allow for its use in calibrating instruments or as a reference compound in quantitative analysis .
Environmental Science
Research into environmental contaminants often requires the use of stable, well-characterized organic compounds4-Hydroxy-2-methoxybenzonitrile can serve as a model compound in studies investigating the behavior of organic pollutants in the environment .
Flavor and Fragrance Industry
The methoxy group in 4-Hydroxy-2-methoxybenzonitrile is known to impart flavor and fragrance characteristics. Therefore, this compound could be used in the synthesis of flavoring agents or fragrance compounds, contributing to the aroma profile of consumer products .
Safety and Hazards
Propiedades
IUPAC Name |
4-hydroxy-2-methoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c1-11-8-4-7(10)3-2-6(8)5-9/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXUUWXWVOHQXLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-2-methoxybenzonitrile | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


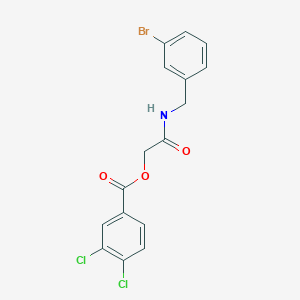


![2-[4-(4-Fluorophenyl)piperazino]-2-methylpropanamide](/img/structure/B2357998.png)
![1-(1-(Imidazo[1,2-a]pyridin-2-ylmethyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2357999.png)

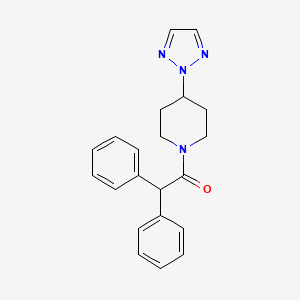
![N-[(2-pyrrol-1-ylphenyl)methyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2358003.png)
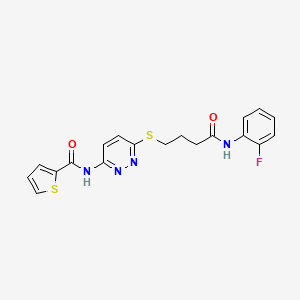
![2-{2-[(Oxolan-2-yl)methoxy]acetamido}-1,3-thiazole-5-sulfonyl fluoride](/img/structure/B2358010.png)
